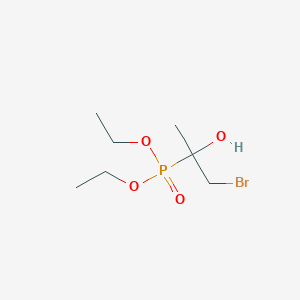
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO4P. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is a versatile reagent used in various chemical reactions due to its unique structure, which includes a bromine atom, a hydroxyl group, and a phosphonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-epoxypropane in the presence of a brominating agent such as hydrogen bromide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the secondary carbon of the propane moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction Reactions: The compound can be reduced to form diethyl (2-hydroxypropan-2-yl)phosphonate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of diethyl (1-azido-2-hydroxypropan-2-yl)phosphonate or diethyl (1-thio-2-hydroxypropan-2-yl)phosphonate.
Oxidation: Formation of diethyl (1-bromo-2-oxopropan-2-yl)phosphonate.
Reduction: Formation of diethyl (2-hydroxypropan-2-yl)phosphonate.
Scientific Research Applications
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological phosphorylation processes.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and hydroxyl group provide reactive sites for substitution and oxidation reactions, respectively. The phosphonate ester moiety can participate in the formation of stable carbon-phosphorus bonds, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (1-chloro-2-hydroxypropan-2-yl)phosphonate
- Diethyl (1-bromo-2-oxopropan-2-yl)phosphonate
Uniqueness
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Properties
CAS No. |
61631-18-3 |
|---|---|
Molecular Formula |
C7H16BrO4P |
Molecular Weight |
275.08 g/mol |
IUPAC Name |
1-bromo-2-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H16BrO4P/c1-4-11-13(10,12-5-2)7(3,9)6-8/h9H,4-6H2,1-3H3 |
InChI Key |
ZNQQTMOYINTAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(CBr)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















